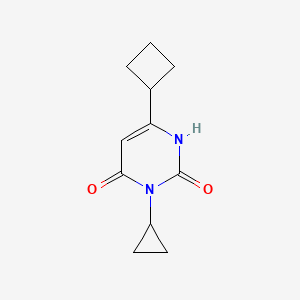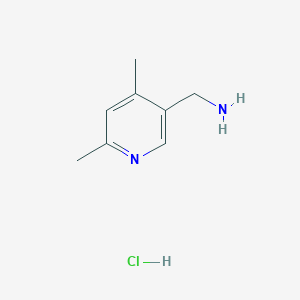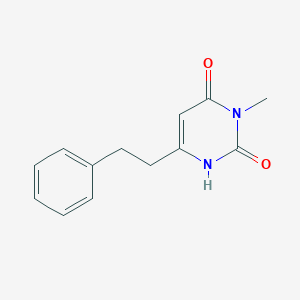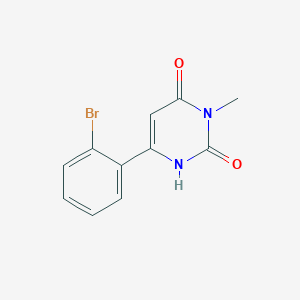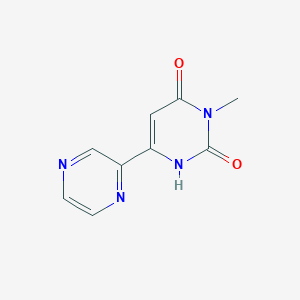
1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-碳腈
描述
The compound “1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several interesting substructures, including a cyclopropane ring, a pyridine ring, and a pyrazole ring . These structural motifs are widespread in natural products and synthetic compounds, and are often essential for biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropane ring (a three-membered carbon ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the cyclopropane, pyridine, and pyrazole rings . These rings can undergo various reactions such as cyclopropanations, condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .科学研究应用
合成和结构分析
- 已合成类似于1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-碳腈的新化合物,其结构通过化学和光谱数据(Khalifa et al., 2017)阐明。
- 相关化合物的晶体结构已通过X射线晶体学确定,有助于理解它们的分子构型(Liu et al., 2013)。
生物学和药理活性
- 某些衍生物显示出抗菌、抗真菌和抗肿瘤活性,突显了它们在医学研究中的潜力(El-Borai et al., 2012)。
- 在特定条件下合成吡唑并对其进行抗微生物和抗肿瘤活性筛选已被探索(Metwally et al., 2016)。
- 类似于1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-碳腈的结构化合物已被研究其抗炎性能,为潜在的治疗应用提供了见解(Gadhave et al., 2017)。
化学反应和应用
- 已进行了相关化合物的高效一锅合成研究,这对工业和制药应用可能有益(Arlan et al., 2020)。
- 已记录了包含类似结构特征的有效激酶抑制剂的可扩展合成过程的开发,这对大规模制药生产非常重要(Arunachalam et al., 2019)。
作用机制
Target of Action
Compounds containing cyclopropane and pyridine structures are widespread in natural products and are usually essential for biological activities .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The cyclopropane and pyridine structures in the compound could interact with biological targets in unique ways due to their structural and chemical properties .
Biochemical Pathways
Cyclopropane biosynthesis involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Compounds with similar structures have been found to have wide applications in medicinal chemistry .
未来方向
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, the compound’s pyridine moiety allows it to engage in hydrogen bonding and π-π interactions with proteins, influencing their structure and function.
Cellular Effects
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are mediated through its interactions with key signaling proteins and transcription factors, which can alter the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cyclopropanases, facilitating the formation of the cyclopropane ring through a series of enzymatic reactions . Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These threshold effects are important considerations for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with cyclopropanases and other enzymes influence the biosynthesis of cyclopropane-containing natural products and other metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and for predicting its distribution in vivo.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, influencing its interactions with biomolecules and its overall biological activity . Understanding these localization mechanisms is important for elucidating the compound’s mode of action and for developing targeted therapeutic strategies.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQKNQXCCYMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
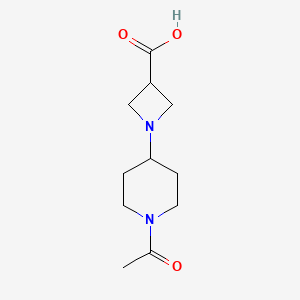
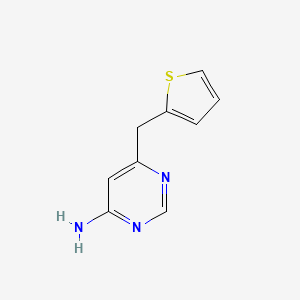
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)
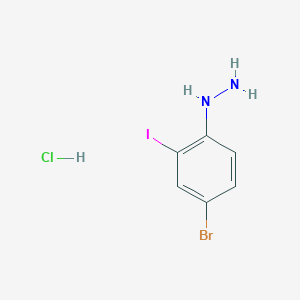

![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
